![molecular formula C18H14ClN3O4S B5594885 4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)

4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds similar to 4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate involves multi-step reactions and the use of various reagents. For example, compounds like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which share structural similarities, are synthesized using techniques such as Gewald synthesis and reactions with different carbonyl compounds (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is typically established through spectral data and X-ray diffraction analysis. For instance, the crystal structure of similar compounds, such as 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile, has been determined using single crystal X-ray measurements, providing insights into the spatial arrangement of atoms and molecular conformation (Okasha et al., 2022).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical reactivity, such as forming Schiff bases or undergoing cycloaddition reactions. For example, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a structurally related compound, undergoes unimolecular skeletal rearrangement and forms various products through different reaction pathways (Bradbury et al., 1982).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Novel Tandem Transformations : Research on the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, including derivatives similar to the compound of interest, has been conducted. These transformations led to the synthesis of new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine, demonstrating the compound's versatility in synthetic chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Antimicrobial Applications

- Cytotoxic Agents : A study synthesized novel thiophene and benzothiophene derivatives, similar to the compound , and evaluated them as anti-cancer agents. These compounds showed significant activity against tumor cell lines, highlighting their potential in anticancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).

- Biological Activity : Two biologically active thiophene-3-carboxamide derivatives, related to the compound of interest, demonstrated antibacterial and antifungal activities. Their molecular structure allowed for intermolecular hydrogen bonding, contributing to their biological efficacy (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

- Antimicrobial Activity of Oxadiazoles : Derivatives of 1,3,4-oxadiazole, containing 5-chloro-2-methoxyphenyl moiety, showed significant antibacterial and antifungal activities. This indicates the compound's potential utility in developing new antimicrobial agents (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).

Applications in Organic Synthesis

- Palladium-Catalyzed Reactions : The compound and its derivatives have been used in palladium-catalyzed CH functionalization, a significant method in organic synthesis. This approach is crucial in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

Applications in Molecular Structure Studies

- Study of Physico-Chemical Properties : Research focused on the physico-chemical properties of related compounds with potential beta-adrenolytic activity, showing the importance of such compounds in understanding structure-activity relationships (Stankovicová, Bezáková, Mokrý, Salát, Kocik, & Csöllei, 2014).

Photoreactivity and Catalysis

- Photochemistry of Aromatic Halides : Studies on the photochemistry of compounds like 4-chlorophenol and 4-chloroanisole, which are structurally similar, have led to insights into the reactivity of aryl cations, a crucial aspect in synthetic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).

Orientations Futures

Propriétés

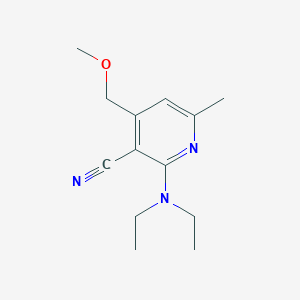

IUPAC Name |

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O4S/c1-25-13-8-10(9-21-22-18(20)24)6-7-12(13)26-17(23)16-15(19)11-4-2-3-5-14(11)27-16/h2-9H,1H3,(H3,20,22,24)/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECNDJMCQYDIMS-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)N)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)

![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)

![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)

![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)